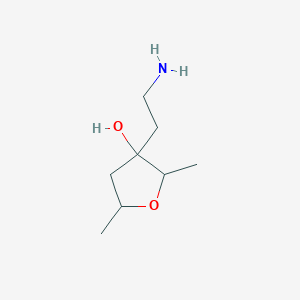
4-Chloro-3-nitro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a fused-ring system with two pyridine rings, one of which is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitro-1,6-naphthyridine typically involves the nitration of 4-chloro-1,6-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, aniline, or thiols in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Substituted naphthyridines with various functional groups.
Reduction: 4-Chloro-3-amino-1,6-naphthyridine.
Oxidation: Oxidized derivatives, depending on the specific oxidizing agent used.
Scientific Research Applications
4-Chloro-3-nitro-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-1,6-naphthyridine is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
4-Chloro-1,6-naphthyridine: Lacks the nitro group, making it less reactive in certain biological contexts.
3-Nitro-1,6-naphthyridine: Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: Features different substituents, leading to distinct chemical and biological properties.
Uniqueness: 4-Chloro-3-nitro-1,6-naphthyridine is unique due to the presence of both chlorine and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H4ClN3O2 |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-chloro-3-nitro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-5-3-10-2-1-6(5)11-4-7(8)12(13)14/h1-4H |
InChI Key |
DBMJGWUJFRSOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13209386.png)

![6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane](/img/structure/B13209406.png)

![Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13209420.png)

![2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13209430.png)


![[2-(Chloromethyl)butyl]cyclopentane](/img/structure/B13209443.png)


